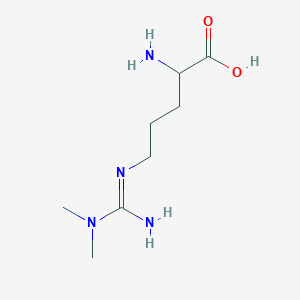![molecular formula C12H25N3O4 B12317650 2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid](/img/structure/B12317650.png)
2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysinonorleucine is a dipeptide formed through the cross-linking of lysine and hydroxylysine residues in collagen and elastin. It plays a crucial role in the structural integrity and mechanical properties of connective tissues. This compound is often used as a biomarker for protein damage and cross-linking events, particularly in studies related to aging and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysinonorleucine can be synthesized through the reduction of dehydro-lysinonorleucine or dehydro-hydroxylysinonorleucine. These precursors are typically formed via Schiff base formation between lysine or hydroxylysine and aldehydes . The reduction process involves the use of reducing agents such as sodium borohydride under controlled conditions to yield lysinonorleucine .
Industrial Production Methods
Industrial production of lysinonorleucine involves the enzymatic oxidation of lysine residues in collagen and elastin by lysyl oxidase, followed by the spontaneous formation of cross-links. This process is essential for the stabilization of collagen and elastin fibers in various tissues .
Chemical Reactions Analysis
Types of Reactions
Lysinonorleucine undergoes several types of chemical reactions, including:
Substitution: Lysinonorleucine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Strong nucleophiles such as cyanide or thiols can facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridinoline, deoxypyridinoline.
Reduction: Lysinonorleucine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Lysinonorleucine has a wide range of applications in scientific research:
Mechanism of Action
Lysinonorleucine exerts its effects through the formation of covalent cross-links between lysine residues in collagen and elastin. This cross-linking process is catalyzed by lysyl oxidase, which oxidizes the lysine residues to form aldehydes. These aldehydes then spontaneously react to form stable cross-links, contributing to the mechanical strength and stability of connective tissues .
Comparison with Similar Compounds
Similar Compounds
- Dehydro-lysinonorleucine
- Dehydro-hydroxylysinonorleucine
- Pyridinoline
- Deoxypyridinoline
Uniqueness
Lysinonorleucine is unique due to its role as a difunctional cross-link in both collagen and elastin. Unlike other cross-links, such as pyridinoline and deoxypyridinoline, lysinonorleucine is formed through the reduction of Schiff base intermediates, making it a valuable biomarker for studying protein damage and cross-linking events .
Properties
IUPAC Name |
2-amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O4/c13-9(11(16)17)5-1-3-7-15-8-4-2-6-10(14)12(18)19/h9-10,15H,1-8,13-14H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLBTMZBXLEVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCCC(C(=O)O)N)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid](/img/structure/B12317567.png)
![Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12317570.png)


![7-[2-Hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12317589.png)
![1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine](/img/structure/B12317595.png)


![5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B12317617.png)
![1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid](/img/structure/B12317622.png)
![11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12317634.png)


![1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide](/img/structure/B12317674.png)
